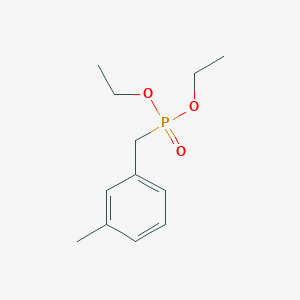

ジエチル(3-メチルベンジル)ホスホネート

概要

説明

Diethyl (3-Methylbenzyl)phosphonate is an organophosphorus compound with the molecular formula C12H19O3P. It is a phosphonate ester derived from 3-methylbenzyl alcohol and diethyl phosphite. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

科学的研究の応用

Diethyl (3-Methylbenzyl)phosphonate has several applications in scientific research:

作用機序

Target of Action

Diethyl (3-Methylbenzyl)phosphonate is an experimental small molecule Similar compounds like diethyl phosphonate have been found to interact withDiacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .

Mode of Action

It is known that phosphonates have garnered considerable attention due to their singular biological properties and synthetic potential

Biochemical Pathways

Phosphonates are known to play a role in a range of bioactive products

準備方法

Synthetic Routes and Reaction Conditions

Diethyl (3-Methylbenzyl)phosphonate can be synthesized through several methods. One common method involves the Arbuzov reaction, where 3-methylbenzyl chloride reacts with triethyl phosphite under heating conditions to form the desired phosphonate ester . Another method includes the palladium-catalyzed cross-coupling reaction between 3-methylbenzyl halides and diethyl phosphite, using a palladium source such as palladium acetate and a ligand like Xantphos .

Industrial Production Methods

Industrial production of diethyl (3-methylbenzyl)phosphonate typically involves large-scale Arbuzov reactions due to their efficiency and scalability. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and microwave irradiation can further enhance the reaction efficiency and reduce production time .

化学反応の分析

Types of Reactions

Diethyl (3-Methylbenzyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and bases are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Diethyl benzylphosphonate: Similar structure but without the methyl group on the benzyl ring.

Diethyl (4-methylbenzyl)phosphonate: Similar structure with the methyl group at the para position on the benzyl ring.

Uniqueness

Diethyl (3-Methylbenzyl)phosphonate is unique due to the presence of the methyl group at the meta position on the benzyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other benzylphosphonate derivatives .

生物活性

Diethyl (3-Methylbenzyl)phosphonate is a phosphonate compound with the molecular formula CHOP, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and microbiology, due to its potential as an antimicrobial agent and its role in biochemical applications. This article provides a comprehensive overview of the biological activity of Diethyl (3-Methylbenzyl)phosphonate, supported by research findings, case studies, and data tables.

Diethyl (3-Methylbenzyl)phosphonate belongs to a class of compounds known as phosphonates, which are characterized by their stable chemical structure due to the presence of C–P bonds. This stability enhances their enzymatic resistance and makes them suitable for various applications in organic synthesis and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHOP |

| Molecular Weight | 234.25 g/mol |

| Boiling Point | 250 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that Diethyl (3-Methylbenzyl)phosphonate exhibits notable antimicrobial activity, particularly against pathogenic strains of Escherichia coli. Studies have shown that derivatives of diethyl benzylphosphonates possess significant antibacterial properties, with some compounds demonstrating higher efficacy than conventional antibiotics such as ciprofloxacin. The minimal inhibitory concentration (MIC) values for these compounds suggest strong potential as alternatives in treating antibiotic-resistant infections .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial properties of various diethyl benzylphosphonate derivatives, it was found that these compounds effectively inhibited the growth of E. coli strains K12 and R2-R4. The introduction of specific substituents on the phenyl ring enhanced their selectivity and activity against these bacterial strains. The results indicated that certain derivatives could be developed into new antimicrobial agents .

The cytotoxic effects of Diethyl (3-Methylbenzyl)phosphonate have also been evaluated. Preliminary results indicate that this compound can induce oxidative stress in bacterial cells, leading to significant DNA damage. The mechanism appears to involve the modification of bacterial DNA topology, which is critical for cell survival and replication .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Cytotoxicity | Induces oxidative stress and DNA damage | |

| Antiviral | Potential activity against viruses |

Applications in Drug Development

Diethyl (3-Methylbenzyl)phosphonate and its derivatives are being explored as potential candidates for drug development due to their biological activities. Their ability to act as substitutes for existing antibiotics is particularly relevant in the context of rising antibiotic resistance globally. The design and synthesis of these compounds focus on enhancing their bioavailability and metabolic stability, making them suitable for therapeutic applications .

Future Research Directions

Further studies are needed to explore the full spectrum of biological activities associated with Diethyl (3-Methylbenzyl)phosphonate. Research should focus on:

- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- In Vivo Studies : Evaluating its efficacy and safety in animal models.

- Formulation Development : Creating effective delivery systems for clinical use.

特性

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLREDDVMFNSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC(=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445776 | |

| Record name | Diethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-50-2 | |

| Record name | Diethyl [(3-methylphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。